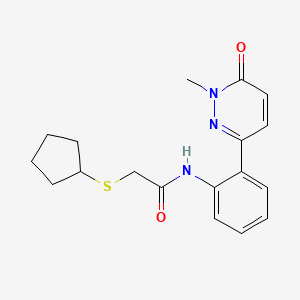
2-(cyclopentylthio)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A notable application involves the synthesis of new heterocyclic compounds, incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents. Through a versatile synthesis route, derivatives including 2-pyridone, chromene, hydrazone, pyrazole, thiazole, and thiophene were created. These compounds, after rigorous evaluation, demonstrated promising antibacterial and antifungal activities, highlighting the potential of incorporating the sulfamoyl moiety into various heterocyclic frameworks for antimicrobial purposes (Darwish et al., 2014).
Antifungal and Anticancer Potential
Another significant application is found in the synthesis of imidazole derivatives targeting the dihydropteroate synthase enzyme, demonstrating appreciable antibacterial activity. This includes activity against resistant bacterial strains such as ESBL, VRE, and MRSA. The study provides a solid foundation for the development of new antimicrobial agents with potential applications in combating resistant bacterial infections (Daraji et al., 2021).
Antimicrobial Activity of Novel Derivatives
The creation of novel 1,2,3,4-tetrahydrocarbazole derivatives of biological interest showcases the versatility of this compound in generating biologically active molecules. Such derivatives have been explored for their anticancer properties, further emphasizing the compound's role in the synthesis of potential therapeutic agents (Fadda et al., 2010).
Inotropic Activity and Cardiotonic Potential
Investigations into dihydropyridazinone derivatives for cardiotonic applications have identified potent inotropes capable of significantly enhancing cardiac contractility. These findings underscore the therapeutic potential of such derivatives in the treatment of heart failure and related cardiac conditions, marking a crucial area of research into the cardiovascular applications of this compound (Robertson et al., 1986).
Novel Anticancer Agents
The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents illustrate the compound's utility in the development of new chemotherapeutic options. With specific derivatives showing high selectivity and significant apoptosis induction in cancer cell lines, the research highlights the potential of these molecules in cancer therapy, offering insights into their mechanism of action and therapeutic efficacy (Evren et al., 2019).
Propiedades
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-21-18(23)11-10-16(20-21)14-8-4-5-9-15(14)19-17(22)12-24-13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMITABBMPYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2566093.png)
![1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2566094.png)

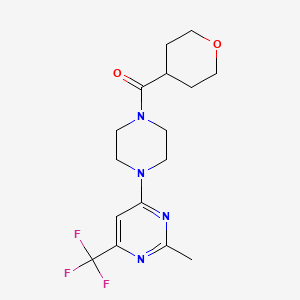
![methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2566098.png)
![phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate](/img/structure/B2566099.png)
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2566100.png)
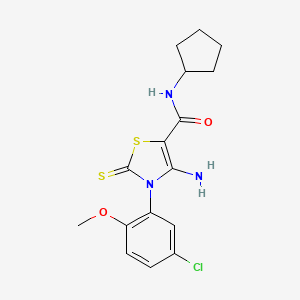
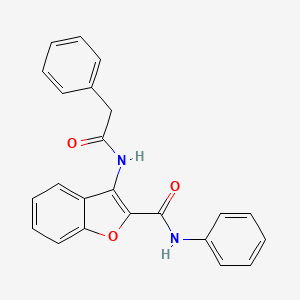
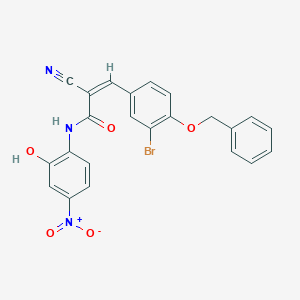
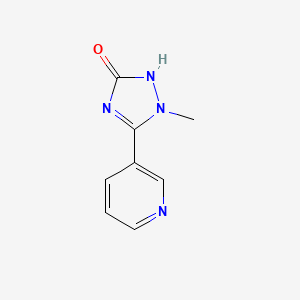

![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)
![6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2566111.png)